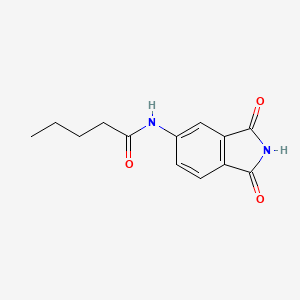
N-(1,3-dioxoisoindol-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-dioxoisoindol-5-yl)pentanamide” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by its CAS number 683235-05-4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . Another study reported the synthesis of new analogues containing 1,2-dithiolane-3-alkyl and protected or free catechol moieties connected through heteroaromatic rings such as triazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, tetrazole or thiazole .Molecular Structure Analysis
The molecular structure of “N-(1,3-dioxoisoindol-5-yl)pentanamide” can be represented by the InChI string: InChI=1S/C13H14N2O3/c1-2-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15-12(9)17/h5-7H,2-4H2,1H3,(H,14,16)(H,15,17,18) . The compound has an average mass of 246.262 Da and a monoisotopic mass of 246.100449 Da .Scientific Research Applications
Synthesis and Characterization
- Todorov and Naydenova (2010) reported on the synthesis and characterization of novel dipeptide mimetics, including derivatives of 5,5-dimethylhydantoin, showcasing the chemical versatility of similar compounds for the development of new chemical entities with potential biological activities Todorov & Naydenova, 2010.
Material Science and Polymer Chemistry
- Winnik et al. (1992) explored the synthesis and solution properties of amphiphilic polymers substituted with pendent n-octadecyl groups, initiated by 4,4'-azobis(4-cyano-N,N'-dioctadecyl)pentanamide. This study demonstrates the application of pentanamide derivatives in the development of polymers with specific properties Winnik et al., 1992.
Biochemical and Pharmacological Research
- Asadollahi et al. (2019) conducted research on the synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines. The study indicates the therapeutic potential of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives in epilepsy management, emphasizing the importance of such compounds in drug discovery Asadollahi et al., 2019.
Analytical Chemistry
- Barreiros et al. (2020) focused on the determination of the neuropeptide Y Y1 receptor antagonist BIBP 3226, utilizing liquid chromatography coupled with tandem mass spectrometry. This highlights the application of analytical techniques in the quantification and evaluation of pharmacological compounds, including pentanamide derivatives Barreiros et al., 2020.
Environmental and Agricultural Chemistry
- Bartha (1969) discovered an unexpected residue formed from the combination of herbicides in soil, emphasizing the environmental impact of chemical interactions involving pentanamide derivatives Bartha, 1969.
Future Directions
The future directions for “N-(1,3-dioxoisoindol-5-yl)pentanamide” could involve further exploration of its potential biological activities. For instance, a study on similar phthalimide derivatives suggests that these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mechanism of Action
Target of Action
N-(1,3-dioxoisoindol-5-yl)pentanamide, also known as SMR000018600, is a derivative of isoindoline . Isoindolines are a family of compounds present in a wide array of bioactive molecules . The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and cognition. Alterations in this pathway can have significant effects on these processes.
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindol-5-yl)pentanamide’s action are likely related to its interaction with the dopamine receptor D2 . By interacting with this receptor, the compound could potentially alter dopamine signaling and thereby affect various physiological processes.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15-12(9)17/h5-7H,2-4H2,1H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJQRADZAKYVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
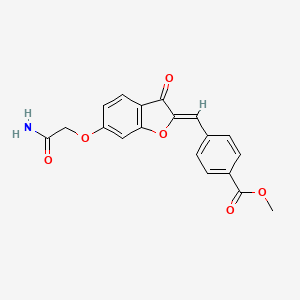
![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2937979.png)

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)
![N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)
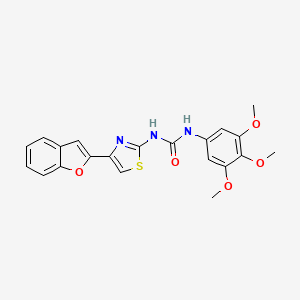

![6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2937992.png)
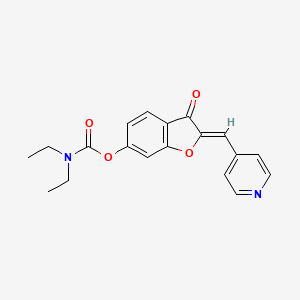
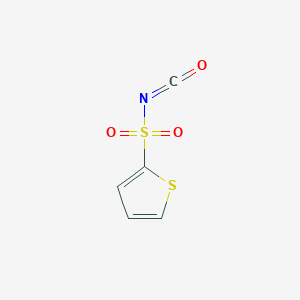
![{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol](/img/structure/B2937997.png)